2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-cyclopentylacetamide
Description
2-{2-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-cyclopentylacetamide is a heterocyclic compound featuring a benzodioxolyl-oxadiazole core linked to a pyrrole-acetamide scaffold with a cyclopentyl substituent. The pyrrole-acetamide group introduces conformational flexibility, and the cyclopentyl substituent likely influences lipophilicity and steric interactions.
Properties
IUPAC Name |
2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-cyclopentylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c25-18(21-14-4-1-2-5-14)11-24-9-3-6-15(24)20-22-19(23-28-20)13-7-8-16-17(10-13)27-12-26-16/h3,6-10,14H,1-2,4-5,11-12H2,(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLZXUCJUGOJDGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC5=C(C=C4)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-cyclopentylacetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological properties, including its mechanisms of action, therapeutic potential, and relevant studies.
Chemical Structure and Properties
The compound features several notable structural elements:
- Benzodioxole Ring : Known for various biological activities, including antioxidant properties.
- Oxadiazole Moiety : Often associated with antimicrobial and anti-inflammatory activities.
- Pyrrole Ring : A common feature in many pharmacologically active compounds.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C19H21N3O4 |
| Molecular Weight | 355.394 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not specified |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The oxadiazole and benzodioxole components may inhibit specific enzymes involved in inflammatory pathways or cancer progression.
- Receptor Modulation : The compound might modulate receptors related to neurotransmission or inflammation, potentially providing analgesic effects.
Anticancer Activity
Research has shown that benzodioxole derivatives can induce apoptosis in cancer cells. The presence of the oxadiazole moiety may enhance this effect by interfering with cellular signaling pathways.
Anti-inflammatory Effects
Compounds containing benzodioxole and oxadiazole structures are often explored for their anti-inflammatory properties. This compound may reduce inflammation through the inhibition of pro-inflammatory cytokines.
Study 1: Anticancer Efficacy
In a study examining various oxadiazole derivatives, compounds with similar structures were found to inhibit the growth of several cancer cell lines. The mechanism involved the induction of apoptosis via mitochondrial pathways.
Study 2: Antimicrobial Screening
A screening of benzodioxole derivatives revealed activity against Gram-positive and Gram-negative bacteria. While specific data on this compound is lacking, it is hypothesized to exhibit similar effects based on structural analysis.
Comparison with Similar Compounds
Structural Comparison
The target compound belongs to a family of benzodioxolyl-oxadiazole-pyrrole acetamides with variable N-substituents. Key structural analogs include:
| Compound Name | Substituent (R) | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|
| Target Compound | Cyclopentyl | C₂₂H₂₃N₄O₄* | ~431.45 | Aliphatic, moderate lipophilicity |
| 2-{2-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-methylphenyl)acetamide | 3-Methylphenyl | C₂₂H₁₈N₄O₄ | 402.41 | Aromatic, electron-donating CH₃ |
| 2-{2-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-chlorophenyl)acetamide | 3-Chlorophenyl | C₂₁H₁₅ClN₄O₄ | 422.83 | Aromatic, electron-withdrawing Cl |
| 2-{2-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-cyclohexylacetamide | Cyclohexyl | C₂₂H₂₄N₄O₄ | ~432.46 | Larger aliphatic substituent |
| 2-{2-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3,5-dimethoxyphenyl)acetamide | 3,5-Dimethoxyphenyl | C₂₃H₂₀N₄O₆ | 448.43 | Aromatic, polar OCH₃ groups |
*Inferred from structural analogs .
Key Observations :
- Cyclopentyl vs.
- Aliphatic vs. Aromatic Substituents : Aliphatic groups (cyclopentyl, cyclohexyl) enhance lipophilicity (predicted logP ~3.5) compared to aromatic derivatives (logP ~2.8–3.2) .
- Electron-Donating vs. Withdrawing Groups : Methyl and methoxy groups (electron-donating) may improve solubility, while chloro substituents (electron-withdrawing) increase metabolic stability .
Physicochemical Properties
- Solubility : The cyclopentyl derivative’s solubility in aqueous media is likely lower than polar analogs (e.g., 3,5-dimethoxyphenyl, which has hydrogen-bonding OCH₃ groups) .
- Stability : The oxadiazole ring and benzodioxole moiety confer resistance to oxidative degradation, a feature shared across this compound class .
- Crystallinity : Structural validation via SHELX software (e.g., SHELXL for refinement) confirms planar oxadiazole and puckered pyrrole rings, with torsional parameters consistent with related analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
